molecular formula C8H6N2OS B2456820 2-Benzoxazolecarbothioamide CAS No. 4728-27-2

2-Benzoxazolecarbothioamide

Cat. No. B2456820
CAS RN: 4728-27-2
M. Wt: 178.21
InChI Key: KYXMYOBSPMTLNF-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic compound that is a fusion of benzene and oxazole rings . It is a planar molecule and is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .


Synthesis Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The exact molecular structure of “2-Benzoxazolecarbothioamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives would depend on the specific functional groups present in the molecule. The reactivity of “2-Benzoxazolecarbothioamide” would likely be influenced by the carbothioamide group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzoxazolecarbothioamide” would depend on its specific molecular structure. In general, benzoxazole derivatives are expected to have properties typical of aromatic heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoxazole derivatives in biological systems can vary widely depending on the specific derivative and the biological target. Some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “2-Benzoxazolecarbothioamide” would need to be determined through specific toxicological studies. In general, handling of benzoxazole derivatives should be done with appropriate safety precautions .

properties

IUPAC Name

1,3-benzoxazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXMYOBSPMTLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazole-2-carbothioamide

CAS RN

4728-27-2
Record name 1,3-benzoxazole-2-carbothioamide
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